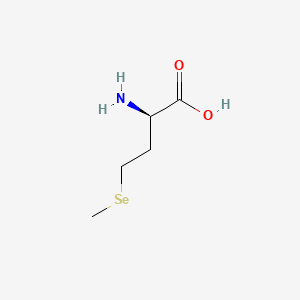

D-Selenomethionine

概要

説明

D-Selenomethionine is a naturally occurring amino acid. The L-selenomethionine enantiomer is the main form of selenium found in Brazil nuts, cereal grains, soybeans, and grassland legumes . It plays an essential role as an antioxidant, depleting reactive oxygen species and aiding in the formation and recycling of glutathione .

Synthesis Analysis

The synthesis of D- and L-selenomethionine labeled with 82Se and three deuteriums at Se-methyl group (D- and L-[2H3, 82Se]selenomethionine) was described. D- And L-[2H3, 82Se]selenomethionine were prepared by condensation of ®- and (S)-2-amino-4-bromobutyric acid with lithium [2H 3, 82Se]methaneselenolate .

Molecular Structure Analysis

D-Selenomethionine has a molecular formula of C5H11NO2Se, an average mass of 196.106 Da, and a monoisotopic mass of 196.995499 Da .

Chemical Reactions Analysis

D-Selenomethionine can be selectively modified even in the presence of cysteine. The resulting benzylselenonium adduct is stable at physiological pH, selectively labile to glutathione, and embodies a broadly tunable reactivity profile .

科学的研究の応用

1. Metabolism and Biomedical Research

Research has demonstrated that D-Selenomethionine (SeMet) plays a critical role in metabolism and health. For instance, Krittaphol et al. (2011) investigated SeMet's metabolism in the gastrointestinal tract, particularly in the formation of volatile selenium excretion products, which are crucial in the excretion of excess selenium. This study contributes to understanding how SeMet and selenite are metabolized, with implications for nutrition and toxicity studies (Krittaphol et al., 2011).

2. Protein Research and Biochemistry

SeMet has been used effectively in protein research. Guerrero et al. (2001) showed that SeMet can be incorporated into recombinant proteins expressed in Escherichia coli, facilitating selenium-labelling of proteins for 3-D structure determination. This application is significant in biochemistry and molecular biology for understanding protein structures (Guerrero et al., 2001).

3. Antioxidant Properties and Health Effects

SeMet has been studied for its antioxidant properties and effects on health. Cao et al. (2014) examined the efficacy of DL-selenomethionine (DL-SeMet) supplementation on antioxidant status and plasma selenium concentration in weaning pigs, highlighting its potential benefits in improving growth performance and antioxidant ability (Cao et al., 2014).

Tinggi (2008) discussed the role of selenium, including SeMet, as an antioxidant in human health, emphasizing its importance in selenoprotein synthesis and protection against oxidative stress (Tinggi, 2008).

4. Animal Nutrition and Health

Research by Sun et al. (2017) on hydroxy-selenomethionine, a novel organic selenium source, showed its effect on milk performance, antioxidative status, and Se concentrations in dairy cows. This study provides insights into the application of SeMet in animal nutrition, particularly in improving antioxidant status and Se concentrations more effectively than other sources (Sun et al., 2017).

Juniper et al. (2009) explored the effects of high dose selenium-enriched yeast diets on selenium distribution in lamb tissues, contributing to understanding how SeMet affects animal nutrition and health (Juniper et al., 2009).

5. Immunological and Inflammatory Responses

Qu et al. (2019) investigated how SeMet reduces lipopolysaccharide-induced inflammation in chicken liver, highlighting its potential role in modulating immune responses and inflammation via the TLR4-NF-κB-NLRP3 signaling pathway (Qu et al., 2019).

Stewart et al. (2006) demonstrated the protective effect of L-selenomethionine on space radiation-induced biological effects in human thyroid cells. This finding is crucial for understanding the protective roles of SeMet against radiation-induced damage (Stewart et al., 2006).

Safety And Hazards

将来の方向性

Selenium and selenoproteins play a role in many biological functions, particularly in brain development and function. Future research directions include exploring the role of selenoproteins in neurodevelopment and neurological disorders . Additionally, the effectiveness of selenomethionine on ameliorating cognitive impairment suggests its potential use in the prevention or adjuvant treatment of age-related cognitive impairment .

特性

IUPAC Name |

(2R)-2-amino-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAYQIBOAGBLC-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339803 | |

| Record name | D-Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Selenomethionine | |

CAS RN |

13091-98-0 | |

| Record name | D-Selenomethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013091980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

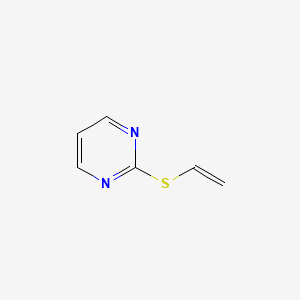

Retrosynthesis Analysis

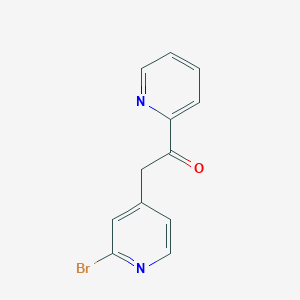

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

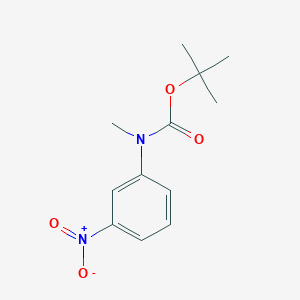

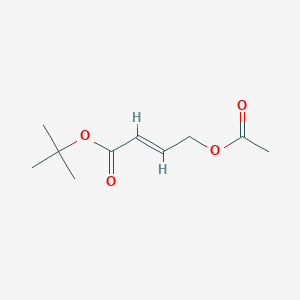

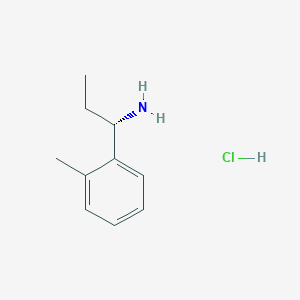

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine](/img/structure/B1599794.png)

![Carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester](/img/structure/B1599801.png)